

Application Notes and Protocols for CP-LC-1254 LNP Synthesis

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Compound of Interest

Compound Name: CP-LC-1254

Cat. No.: B15577222

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Introduction

CP-LC-1254 is a novel, ionizable cationic lipid that has demonstrated high efficiency in the formulation of Lipid Nanoparticles (LNPs) for the delivery of various RNA modalities, including circular RNA (circRNA). Its unique structure, synthesized via the Sequential Thiolactone Amine Acrylate Reaction (STAAR), allows for effective encapsulation of RNA and high endosomal escape, leading to robust protein expression in vivo.^[1] Preclinical studies in mice have shown that LNP formulations utilizing **CP-LC-1254** exhibit comparable mRNA expression and favorable safety profiles compared to industry-leading formulations, with a primary biodistribution in the spleen.^[1] This document provides a detailed, step-by-step guide to the synthesis of **CP-LC-1254** LNPs, intended for research and preclinical development purposes.

Data Presentation

Table 1: Representative Formulation Parameters for **CP-LC-1254** LNPs

Parameter	Value	Reference
Lipid Molar Ratio		
CP-LC-1254 (Ionizable Lipid)	50%	General LNP formulation literature[2]
DSPC (Helper Lipid)	10%	General LNP formulation literature[2]
Cholesterol	38.5%	General LNP formulation literature[2]
PEG-DMG (PEGylated Lipid)	1.5%	General LNP formulation literature[2]
N:P Ratio	~6	General LNP formulation literature[3][4]
Lipid to RNA Weight Ratio	10:1 - 30:1	[5]
Aqueous Buffer	50 mM Sodium Citrate, pH 4.0	[5]
Organic Solvent	Ethanol	[6]
Total Flow Rate (TFR)	12 mL/min	[7]
Flow Rate Ratio (Aqueous:Organic)	3:1	[7]

Note: The lipid molar ratio is a common starting point for LNP formulations and may require optimization for specific RNA cargo and applications.

Experimental Protocols

I. Synthesis of CP-LC-1254 Ionizable Lipid

The synthesis of **CP-LC-1254** is based on the Sequential Thiolactone Amine Acrylate Reaction (STAAR).[1][8] This method allows for a rapid and efficient one-pot, three-component reaction. [1][8]

Materials:

- Thiolactone derivative
- Acrylate
- Amine
- Tetrahydrofuran (THF)

Protocol:

- In a suitable reaction vessel, dissolve the thiolactone derivative (1 equivalent) and acrylate (1 equivalent) in tetrahydrofuran (THF) at room temperature.[\[1\]](#)
- Add the amine (1 equivalent) to the solution.[\[1\]](#)
- Allow the reaction to proceed for 2 hours at room temperature.[\[1\]](#)
- Remove the THF under vacuum to yield the **CP-LC-1254** lipid.[\[1\]](#)

II. Preparation of Lipid Stock Solution

Materials:

- **CP-LC-1254**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
- Ethanol (100%, molecular biology grade)

Protocol:

- Individually weigh the required amounts of **CP-LC-1254**, DSPC, cholesterol, and PEG-DMG to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

- Dissolve each lipid component in 100% ethanol to a suitable stock concentration (e.g., 10-20 mg/mL).
- Combine the individual lipid stock solutions in the correct proportions to create a final mixed lipid stock solution in ethanol.
- Vortex the mixed lipid stock solution thoroughly to ensure homogeneity.

III. Preparation of RNA Solution

Materials:

- RNA (e.g., circRNA, mRNA)
- 50 mM Sodium Citrate Buffer, pH 4.0

Protocol:

- Dilute the RNA stock in 50 mM sodium citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N:P ratio and the lipid concentration.

IV. LNP Synthesis via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the controlled and reproducible formulation of LNPs.

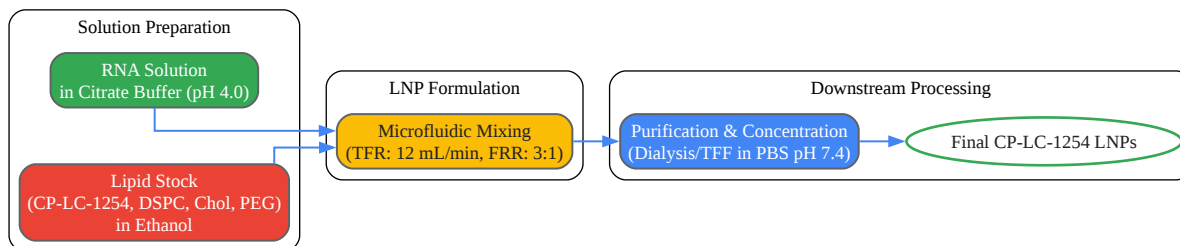
Materials and Equipment:

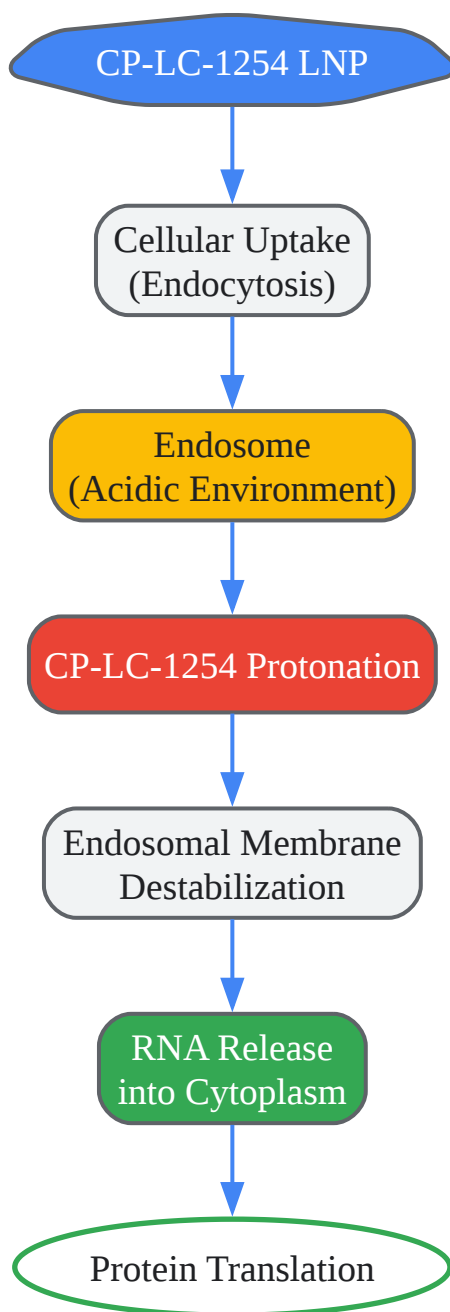
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringe pumps
- Lipid stock solution (from step II)
- RNA solution (from step III)
- Phosphate-buffered saline (PBS), pH 7.4

Protocol:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the RNA solution into another syringe.
- Set the syringe pumps to the desired flow rates to achieve a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (aqueous:organic).[7]
- Initiate the flow from both syringes to allow the solutions to mix in the microfluidic cartridge, leading to the self-assembly of the LNPs.
- Collect the resulting LNP dispersion.
- Immediately dilute the collected LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.
- Purify and concentrate the LNPs by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated RNA.

Mandatory Visualizations





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